![molecular formula C36H33N B14306799 2-(2,2-Diphenylethenyl)-5-hexyl-5H-benzo[b]carbazole CAS No. 112546-82-4](/img/structure/B14306799.png)
2-(2,2-Diphenylethenyl)-5-hexyl-5H-benzo[b]carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Diphenylethenyl)-5-hexyl-5H-benzo[b]carbazole is an organic compound that belongs to the class of carbazole derivatives. Carbazoles are known for their versatile applications in organic electronics due to their excellent photochemical and thermal stability, as well as their good hole-transporting properties .
Preparation Methods
The synthesis of 2-(2,2-Diphenylethenyl)-5-hexyl-5H-benzo[b]carbazole typically involves a multistep process. One common method includes the condensation of appropriate carbazole derivatives with diphenylacetaldehyde . The reaction conditions often involve the use of palladium-catalyzed reactions, such as intermolecular amination and intramolecular direct arylation . Industrial production methods may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
2-(2,2-Diphenylethenyl)-5-hexyl-5H-benzo[b]carbazole undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by iridium or copper cocatalysts under air as a terminal oxidant.
Reduction: Typically involves the use of reducing agents like lithium aluminum hydride.
Substitution: Common reagents include halogenating agents for electrophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole derivatives with additional functional groups, while substitution reactions can introduce halogen atoms into the molecule .
Scientific Research Applications
2-(2,2-Diphenylethenyl)-5-hexyl-5H-benzo[b]carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its strong fluorescence properties.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and photovoltaic cells due to its excellent charge transport properties.
Mechanism of Action
The mechanism of action of 2-(2,2-Diphenylethenyl)-5-hexyl-5H-benzo[b]carbazole involves its interaction with molecular targets such as proteins and enzymes. It can bind to specific sites on these targets, altering their function and leading to various biological effects. For example, in cancer cells, it may induce apoptosis by activating caspase proteins and upregulating the Bax/Bcl-2 protein expression ratio.
Comparison with Similar Compounds
Similar compounds to 2-(2,2-Diphenylethenyl)-5-hexyl-5H-benzo[b]carbazole include other carbazole derivatives such as:
2-(2,2-Diphenylethenyl)anthracene: Known for its hole carrier mobility and aggregated induced emission behavior.
Poly(2,7-carbazole): Exhibits extended conjugation length and lower bandgap energy, making it suitable for optoelectronic applications.
The uniqueness of this compound lies in its specific structural features that confer excellent photochemical stability and charge transport properties, making it highly valuable in advanced material applications.
Properties
CAS No. |
112546-82-4 |
|---|---|
Molecular Formula |
C36H33N |
Molecular Weight |
479.7 g/mol |
IUPAC Name |
2-(2,2-diphenylethenyl)-5-hexylbenzo[b]carbazole |
InChI |
InChI=1S/C36H33N/c1-2-3-4-13-22-37-35-21-20-27(23-32(28-14-7-5-8-15-28)29-16-9-6-10-17-29)24-33(35)34-25-30-18-11-12-19-31(30)26-36(34)37/h5-12,14-21,23-26H,2-4,13,22H2,1H3 |
InChI Key |
KMRBMNSDPFVUAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C2=C(C=C(C=C2)C=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC6=CC=CC=C6C=C51 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



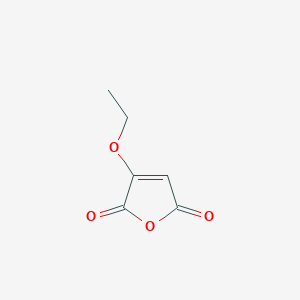
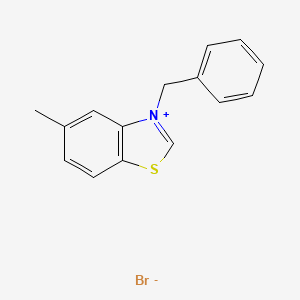
![N-{2-[(4-Methylbenzene-1-sulfonyl)sulfinyl]cyclohexylidene}hydroxylamine](/img/structure/B14306734.png)

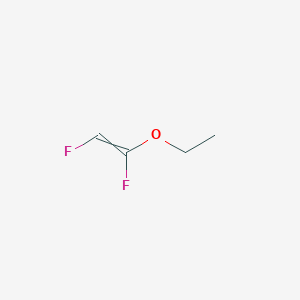
![Lithium 2-[2-(3,5-dichlorophenyl)ethenyl]-1,3-dithian-2-ide](/img/structure/B14306743.png)
silane](/img/structure/B14306751.png)
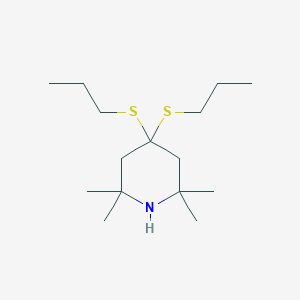
![Methyl 2-[bromo(trimethylsilyl)methyl]benzoate](/img/structure/B14306755.png)
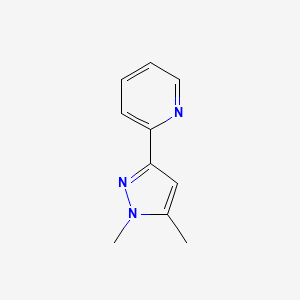
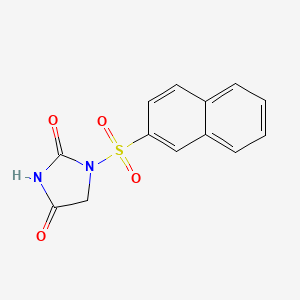
![1-(4-Methylphenyl)-1H-pyrrolo[2,3-B]quinoline](/img/structure/B14306775.png)
![4-[(1E)-3-Formyl-3-methyltriaz-1-en-1-yl]benzonitrile](/img/structure/B14306777.png)
